molecular formula C19H21NS B10770134 Dosulepin CAS No. 25627-37-6

Dosulepin

Cat. No.: B10770134
CAS No.: 25627-37-6
M. Wt: 295.4 g/mol
InChI Key: PHTUQLWOUWZIMZ-GZTJUZNOSA-N
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Preparation Methods

The synthesis of dosulepin involves several steps, starting with the formation of the dibenzothiepin ring system. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Dosulepin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents for substitution reactions. The major products formed from these reactions include this compound sulfoxide, this compound sulfone, and various N-substituted this compound derivatives .

Scientific Research Applications

Dosulepin has been extensively studied for its applications in various fields:

Mechanism of Action

Dosulepin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression. Additionally, this compound has anticholinergic, antihistamine, and central sedative properties, which contribute to its overall therapeutic effects .

Comparison with Similar Compounds

Dosulepin is similar to other tricyclic antidepressants such as amitriptyline, doxepin, and clomipramine. this compound is unique in its chemical structure, which includes a sulfur atom in the dibenzothiepin ring system. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic profile . Compared to other TCAs, this compound has a higher toxicity in overdose, which has led to its reduced use in clinical practice .

Similar compounds include:

Properties

CAS No.

25627-37-6

Molecular Formula

C19H21NS

Molecular Weight

295.4 g/mol

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

PHTUQLWOUWZIMZ-GZTJUZNOSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31

boiling_point

339.8- 341.6
171-172 °C

melting_point

131- 134.6
55-57 °C
MW: 331.91;  crystals from ethanol-ether;  mp:218-221 °C;  UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/

Related CAS

897-15-4 (hydrochloride)

solubility

Partly miscible
In water, 1.5 mg/L @ 25 °C /Estimated/

vapor_pressure

4.3X10-7 mm Hg @ 25 °C /Estimated/

Origin of Product

United States

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